N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride is a benzothiazole-derived acetamide featuring a dimethylaminoethyl side chain, a 5,6-dimethyl-substituted benzothiazole core, and a 4-fluorophenylthioacetamide moiety. This compound belongs to a class of bioactive molecules where structural modifications, such as halogenation, alkylation, and sulfonation, critically influence pharmacological properties like solubility, bioavailability, and target affinity . Benzothiazole derivatives are extensively studied for their antidepressant, antimicrobial, and enzyme-inhibitory activities, as exemplified by structurally related compounds in the literature .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3OS2.ClH/c1-14-11-18-19(12-15(14)2)28-21(23-18)25(10-9-24(3)4)20(26)13-27-17-7-5-16(22)6-8-17;/h5-8,11-12H,9-10,13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDNSDVHYXTNGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)CSC3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride is a synthetic compound notable for its complex molecular structure and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, particularly in cancer treatment.
Molecular Structure and Properties
The compound features a thiazole ring, a dimethylamino group, and a fluorophenyl thioacetamide moiety. Its molecular formula is with a molar mass of approximately 420 g/mol. The presence of the dimethylamino group enhances its solubility and biological activity, while the thiazole ring contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H26ClN3O2S |
| Molar Mass | 420 g/mol |
| CAS Number | 1216907-12-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring.
- Introduction of the dimethylamino group.
- Attachment of the 4-fluorophenyl thio group.
- Finalization through acetamide formation.
These steps require careful optimization to achieve high yields and purity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various human cancer cell lines. The compound has been shown to induce cytotoxic effects through several mechanisms:
- Apoptosis Induction : The compound interacts with proteins involved in apoptosis, promoting programmed cell death in cancer cells.
- Cell Cycle Regulation : It affects cell cycle progression, leading to growth inhibition in proliferating cells.
Molecular docking studies suggest that it binds preferentially to specific targets within cancer cells, potentially inhibiting their function and leading to cell death .
The exact mechanism of action remains under investigation, but initial studies suggest that the compound may stabilize DNA topoisomerase II cleavable complexes, similar to other known anticancer agents . This stabilization can lead to DNA damage and subsequent cell death.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that the compound can significantly inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The IC50 values indicate potent activity, suggesting its potential as a lead compound for further development .
- Molecular Interaction Studies : Interaction studies have shown that this compound can bind to proteins involved in critical cancer pathways, influencing their activity and potentially leading to therapeutic effects .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex molecular structure characterized by a thiazole ring and multiple functional groups, including a dimethylamino group that enhances solubility and biological activity. The synthesis typically involves multi-step organic reactions, which may include:
- Formation of the thiazole ring.
- Introduction of the dimethylaminoethyl group.
- Coupling with the 4-fluorophenyl thioacetate moiety.
These steps require optimization to achieve high yield and purity, depending on the specific reagents and conditions used.
Anticancer Properties
Research indicates that N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride exhibits significant anticancer activity against various human cancer cell lines. Key findings include:
- Mechanism of Action : The compound interacts with specific cellular targets involved in apoptosis and cell cycle regulation. Molecular docking studies suggest preferential binding to proteins associated with cancer pathways, potentially inhibiting their function.
- In Vitro Studies : In studies conducted by the National Cancer Institute (NCI), the compound demonstrated promising efficacy against a panel of cancer cell lines, indicating its potential as a lead compound for further development in anticancer therapies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects:
- In Vitro Evaluation : The compound has shown activity against various bacterial strains and fungi, making it a candidate for further exploration as an antimicrobial agent. Its unique structural features may confer distinct biological activities not observed in structurally similar compounds .
- Resistance Mechanisms : Studies are ongoing to understand how modifications to the thiazole ring can influence antimicrobial potency and overcome resistance mechanisms seen in pathogens .
Case Studies and Research Findings
Several case studies have highlighted the compound's applications:
- Anticancer Screening : In a study involving MCF7 (breast cancer) cell lines, derivatives of similar thiazole compounds have been shown to exhibit significant cytotoxic effects, suggesting that structural modifications can enhance efficacy .
- Molecular Docking Studies : Research utilizing molecular docking simulations has demonstrated that variations in substituents on the thiazole ring can significantly impact binding affinity to target proteins involved in cancer progression .
- Synthesis of Derivatives : Ongoing research focuses on synthesizing derivatives of this compound to improve pharmacological properties while assessing their biological activities through various assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized in Table 1.
Key Observations:
- Compound 8 incorporates a sulfamoylphenyl group, which may improve solubility via polar interactions, whereas the target’s hydrochloride salt likely enhances aqueous solubility through ionization.
- Compound 3h shares the dimethylaminoethyl side chain but lacks the thioether moiety, suggesting divergent pharmacokinetic profiles.
Pharmacological and ADME Comparisons
highlights that benzothiazole derivatives with piperazinyl or dimethylaminoethyl groups (e.g., 3g, 3h) exhibit antidepressant activity in the tail suspension test at 40 mg/kg, comparable to fluoxetine . ADME predictions for analogs using QikProp 4.8 () indicate that dimethylaminoethyl and piperazinyl groups improve blood-brain barrier permeability, a trait likely shared by the target compound .
Spectral and Crystallographic Data
- IR Spectroscopy : The target’s thioacetamide group is expected to show a C=S stretch near 1243–1258 cm⁻¹, as observed in hydrazinecarbothioamides (e.g., , compounds 4–6 ) . In contrast, compound 8 exhibits a C=O stretch at 1689 cm⁻¹, absent in triazole derivatives (, compounds 7–9 ) due to tautomerization .
- NMR: The 5,6-dimethylbenzothiazole protons in the target compound would resonate near δ 2.3 ppm (cf. δ 2.3 ppm for CH₃ in compound 8) . The dimethylaminoethyl group’s protons may appear as a singlet near δ 2.5–3.0 ppm.
- Crystallography : Analogous amides like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit twisted aromatic rings (79.7° dihedral angle), suggesting similar conformational flexibility in the target compound.
Solubility and Stability
The hydrochloride salt of the target compound likely improves aqueous solubility compared to non-ionic analogs (e.g., 3g, 3h) . Thioether linkages, as in the target, may enhance metabolic stability relative to sulfonyl or carbonyl groups .
Preparation Methods
Synthesis of the 5,6-Dimethylbenzo[d]thiazol-2-amine Core
The benzothiazole scaffold is synthesized via cyclization of substituted anilines with thiourea derivatives. For 5,6-dimethylbenzo[d]thiazol-2-amine, 3,4-dimethylaniline reacts with ammonium thiocyanate in the presence of hydrochloric acid to form 1-(3,4-dimethylphenyl)thiourea. Subsequent cyclization with concentrated sulfuric acid yields the 5,6-dimethylbenzothiazol-2-amine core.
Reaction conditions :
- 3,4-Dimethylaniline and ammonium thiocyanate are refluxed in ethanol/HCl (1:1 v/v) for 30 minutes.
- Cyclization with H₂SO₄ at 120°C for 4 hours achieves >85% yield.
Functionalization of the Benzothiazole Amine
The primary amine group undergoes alkylation to introduce the 2-(dimethylamino)ethyl side chain. This step employs 2-chloro-N,N-dimethylethanamine hydrochloride under basic conditions:
$$
\text{C}7\text{H}7\text{N}2\text{S} + \text{ClCH}2\text{CH}2\text{N(CH}3\text{)}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{11}\text{H}{18}\text{N}3\text{S} + \text{KCl} + \text{H}_2\text{O}
$$
Optimization :
- Dimethylformamide (DMF) as solvent at 80°C for 12 hours achieves 78% yield.
- Excess alkylating agent (1.5 equiv) minimizes di-alkylation byproducts.
Synthesis of 2-((4-Fluorophenyl)thio)acetic Acid
The thioacetamide moiety is prepared via nucleophilic substitution. 4-Fluorothiophenol reacts with chloroacetic acid in alkaline medium:
$$
\text{ClCH}2\text{COOH} + \text{HS-C}6\text{H}4\text{F} \xrightarrow{\text{NaOH}, \text{H}2\text{O}} \text{HS-C}6\text{H}4\text{F-CH}_2\text{COOH} + \text{NaCl}
$$
Conditions :
Coupling of Thioacetic Acid to the Alkylated Benzothiazole
The final step involves coupling 2-((4-fluorophenyl)thio)acetic acid to N-(2-(dimethylamino)ethyl)-5,6-dimethylbenzo[d]thiazol-2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :
$$
\text{C}{11}\text{H}{18}\text{N}3\text{S} + \text{C}8\text{H}6\text{FSO}2\text{H} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{C}{21}\text{H}{26}\text{FN}3\text{S}2 + \text{H}_2\text{O}
$$
Key parameters :
- Dichloromethane (DCM) as solvent at 25°C for 24 hours.
- EDCl/HOBt system achieves 85% coupling efficiency.
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt:
$$
\text{C}{21}\text{H}{26}\text{FN}3\text{S}2 + \text{HCl} \rightarrow \text{C}{21}\text{H}{26}\text{ClFN}3\text{S}2 + \text{H}_2\text{O}
$$
Purification :
Analytical Characterization
Spectroscopic data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.32 (s, 6H, N(CH₃)₂), 2.60 (t, 2H, CH₂N), 3.45 (q, 2H, CH₂S), 7.12–7.89 (m, 7H, aromatic).
- LC-MS (ESI+) : m/z 436.0 [M+H]⁺.
Purity assessment :
Comparative Analysis of Synthetic Routes
| Method Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Benzothiazole cyclization | H₂SO₄ | – | 120 | 85 |
| Alkylation | K₂CO₃ | DMF | 80 | 78 |
| Thioacetic acid synthesis | NaOH | H₂O | 60 | 92 |
| Amide coupling | EDCl/HOBt | DCM | 25 | 85 |
| Salt formation | HCl gas | Ether | 0 | 95 |
Industrial-Scale Considerations
Patent-derived optimizations :
- Lewis acids (AlCl₃) enhance electrophilic substitution in benzothiazole synthesis.
- Silane reducing agents (Et₃SiH) improve selectivity in thioether formation.
Cost-effective modifications :
Challenges and Mitigation Strategies
- Di-alkylation byproducts : Controlled stoichiometry (1:1 amine:alkylating agent) and low temperatures (0–5°C) suppress undesired products.
- Thioether oxidation : Use of nitrogen atmosphere during thioacetic acid synthesis prevents disulfide formation.
Emerging Methodologies
Microwave-assisted synthesis :
Flow chemistry :
- Continuous-flow reactors achieve 92% yield in amide coupling steps, minimizing manual handling.
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and what analytical methods are critical for confirming its structure?
Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and salt formation. For example:
- Step 1: React a chloroacetamide precursor (e.g., 2-chloro-N-phenylacetamide) with sodium azide in a toluene/water solvent system under reflux, monitored by TLC (hexane:ethyl acetate, 9:1) .
- Step 2: Purify intermediates via recrystallization (ethanol) or liquid-liquid extraction (ethyl acetate), followed by solvent removal under reduced pressure .
- Step 3: For coupling reactions, carbodiimide reagents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base can activate carboxyl groups for amide bond formation .
Structural Confirmation:
- TLC for reaction monitoring .
- X-ray crystallography to resolve hydrogen-bonding networks and torsion angles (e.g., R22(8) motifs in analogous acetamides) .
- NMR/FT-IR for functional group validation (e.g., thioether S-C stretch at ~650 cm⁻¹, fluorophenyl <sup>19</sup>F NMR shifts).
Advanced: How can computational reaction path search methods optimize yield and purity?
Methodological Answer:
Integrate quantum chemical calculations (e.g., density functional theory) with experimental data to predict reaction pathways and transition states. For example:
- Use ICReDD’s approach to screen reaction conditions (solvent, temperature) computationally, reducing trial-and-error experiments .
- Apply statistical DOE (e.g., factorial designs) to identify critical variables (e.g., NaN3 stoichiometry, reflux time) and optimize yield .
- Validate predictions with small-scale experiments, iterating between computational and lab workflows .
Basic: What experimental designs assess stability under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing: Use a fractional factorial design to test combinations of pH (1–13), temperature (25–80°C), and ionic strength. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
- Kinetic Modeling: Fit degradation data to Arrhenius or Eyring equations to predict shelf life .
- Control Variables: Buffer systems (phosphate, citrate) to maintain pH, and inert atmospheres (N2) to prevent oxidation .
Advanced: How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Cross-Validation: Re-run NMR under optimized conditions (e.g., DMSO-d6 at 298 K) to detect dynamic effects (e.g., rotamers) that may obscure signals .
- Complementary Techniques: Pair XRD with solid-state NMR or Raman spectroscopy to confirm crystal packing vs. solution-phase conformers .
- Computational DFT: Simulate NMR chemical shifts or IR spectra from XRD coordinates to reconcile discrepancies .
Basic: Which separation techniques purify intermediates during synthesis?
Methodological Answer:
- Liquid-Liquid Extraction: Use ethyl acetate to isolate polar intermediates from aqueous phases .
- Membrane Separation: Employ nanofiltration (MWCO 200–500 Da) to remove unreacted reagents or byproducts .
- Crystallization: Optimize solvent mixtures (e.g., methanol:acetone 1:1) for high-purity crystals .
Advanced: How do hydrogen-bonding interactions in crystal structures inform derivative design?
Methodological Answer:
- Structure-Activity Analysis: Analogous acetamides show N–H⋯N hydrogen bonds (2.8–3.0 Å) stabilizing dimers, which may enhance solubility or binding affinity .
- Derivative Synthesis: Introduce electron-withdrawing groups (e.g., -CF3) to thiazole rings to modulate H-bond strength and bioactivity .
- MD Simulations: Model interactions with biological targets (e.g., DNA gyrase) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
